

# Application Notes and Protocols for PD173074 in Kinase Assays

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

**PD173074** is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][2][3][4][5] It functions as an ATP-competitive inhibitor, making it a valuable tool for studying the roles of these receptor tyrosine kinases in various cellular processes, including proliferation, differentiation, and angiogenesis.[1][4][6] These application notes provide detailed protocols and supporting data for the use of **PD173074** in in vitro kinase assays.

### **Data Presentation**

Table 1: Potency and Selectivity of PD173074

This table summarizes the half-maximal inhibitory concentration (IC50) values of **PD173074** against a panel of protein kinases, demonstrating its high affinity for FGFRs and VEGFR2.



Kinase Target	IC50 (nM)	Selectivity vs. Other Kinases	
FGFR1	21.5 - 25	~1000-fold vs. PDGFR and c- Src[1][2]	
FGFR3	5	Highly potent against this family member[1][3]	
VEGFR2	~100 - 200	Potent inhibition, though less so than FGFRs[1][2][3][5]	
PDGFR	17,600	Significantly lower potency[3]	
c-Src	19,800	Significantly lower potency[3]	
EGFR	> 50,000	Negligible activity[3]	
InsR	> 50,000	Negligible activity[3]	
MEK	> 50,000	Negligible activity[3]	
PKC	> 50,000	Negligible activity[3]	

Table 2: Cellular Activity of PD173074

This table highlights the effectiveness of **PD173074** in cell-based assays, showcasing its ability to inhibit receptor autophosphorylation and impact cell viability.



Cellular Process	Cell Line	IC50 (nM)	Notes
FGFR1 Autophosphorylation	NIH3T3	1 - 5	Demonstrates potent inhibition of receptor activation.[1][2]
VEGFR2 Autophosphorylation	NIH3T3	100 - 200	Effective inhibition of VEGFR2 signaling.[1]
Cell Viability (FGFR3-expressing)	KMS11, KMS18	< 20	Shows potent anti- proliferative effects in cancer cells dependent on FGFR3 signaling.[1]

## **Experimental Protocols**

In Vitro Kinase Assay for FGFR1 Inhibition by PD173074

This protocol describes a radiometric filter-binding assay to determine the inhibitory activity of **PD173074** against FGFR1 kinase.

#### Materials:

- Recombinant full-length human FGFR1 kinase
- PD173074 (stock solution in DMSO)
- Poly(Glu, Tyr) 4:1 as a generic substrate
- [y-32P]ATP
- Kinase Assay Buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl<sub>2</sub>, 0.2 mM Sodium Orthovanadate)
- ATP Solution (5 μM ATP in Kinase Assay Buffer)
- 96-well reaction plates



- Phosphocellulose filter plates
- Scintillation counter
- Wash Buffer (0.5% Phosphoric Acid)

#### Procedure:

- Prepare Reagents:
  - Thaw all reagents and keep them on ice.
  - Prepare a serial dilution of PD173074 in Kinase Assay Buffer to achieve final concentrations ranging from 0.1 nM to 10 μM. Include a DMSO-only control.
  - Prepare the enzyme solution by diluting the recombinant FGFR1 to a final concentration of 60-75 ng per reaction in Kinase Assay Buffer.
  - Prepare the substrate solution by dissolving Poly(Glu, Tyr) 4:1 in Kinase Assay Buffer to a final concentration of 750 μg/mL.
  - Prepare the [ $\gamma$ - $^{32}$ P]ATP solution by adding it to the ATP Solution to a final specific activity of 0.4  $\mu$ Ci per reaction.
- Set up the Kinase Reaction:
  - To each well of a 96-well plate, add the following in order:
    - 25 μL of Kinase Assay Buffer
    - 10 μL of the appropriate PD173074 dilution or DMSO control.
    - 10 μL of the Substrate Solution.
    - 10 μL of the Enzyme Solution.
  - Pre-incubate the plate at 25°C for 10 minutes.
- Initiate the Reaction:



- Start the kinase reaction by adding 10 μL of the [y-32P]ATP solution to each well.
- Incubate the plate at 25°C for 10 minutes.
- Stop the Reaction and Capture Substrate:
  - Stop the reaction by adding 50 μL of 1% Phosphoric Acid to each well.
  - Transfer the reaction mixture to a phosphocellulose filter plate.
  - $\circ$  Wash the filter plate three times with 200  $\mu L$  of Wash Buffer per well to remove unincorporated [y-32P]ATP.
- Detection:
  - Dry the filter plate completely.
  - Add 50 μL of scintillation cocktail to each well.
  - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
  - Subtract the background counts (no enzyme control) from all other readings.
  - Plot the percentage of kinase inhibition against the logarithm of the PD173074 concentration.
  - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

## **Visualizations**

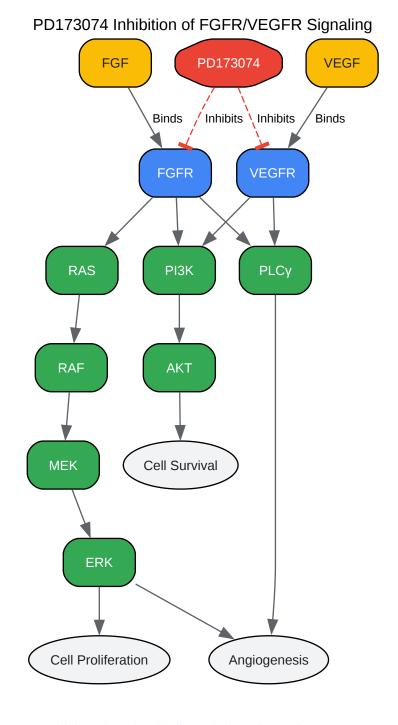




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Caption: Experimental workflow for an in vitro kinase assay using PD173074.





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Caption: PD173074 inhibits downstream signaling by blocking FGFR and VEGFR.

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